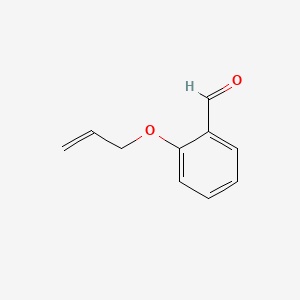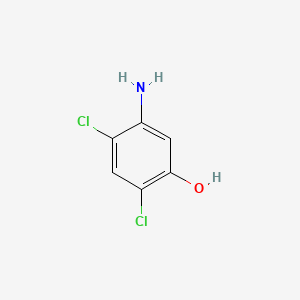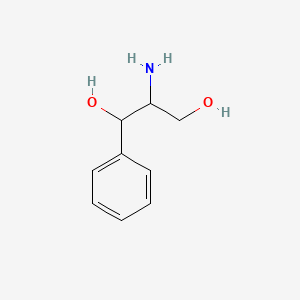
Acetato de dicianometilo
Descripción general
Descripción
Dicyanomethyl acetate is a synthetic compound that belongs to the category of organic compounds . It is also known as 2-Acetoxypropanedinitrile or Ac-MAC (Masked Acyl Cyanide) . Its empirical formula is C5H4N2O2 and it has a molecular weight of 124.10 .
Synthesis Analysis
The synthesis of Dicyanomethyl acetate involves the oxidation of dicyanomethyl-substituted porphyrins with PbO2 . This process is facilitated by simple radical–radical coupling reactions without the addition of catalysts or the generation of by-products .Molecular Structure Analysis
The molecular structure of Dicyanomethyl acetate is represented by the SMILES stringCC(=O)OC(C#N)C#N . The InChI key for Dicyanomethyl acetate is NDYMFSJJUOHLFJ-UHFFFAOYSA-N . Chemical Reactions Analysis
Dicyanomethyl acetate undergoes nucleophilic additions to imines to provide α-(N-methyl-N-acetyl)amino acid methyl esters . It is a commonly used carbon-centered radical in dynamic covalent chemistry . Dicyanomethyl-substituted aromatic compounds with self-healing properties have been extensively studied and reported due to their effective reversible dimerization and dissociation process .Physical And Chemical Properties Analysis
Dicyanomethyl acetate has a refractive index of n20/D 1.421 and a density of 1.156 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Síntesis de ésteres metílicos de α-(N-metil-N-acetil)aminoácidos
El acetato de dicianometilo se utiliza como un nuevo reactivo en la síntesis de ésteres metílicos de α-(N-metil-N-acetil)aminoácidos . Este compuesto actúa como un nucleófilo y sufre adiciones nucleofílicas a N-metilaldiminas sin necesidad de especies ácidas o metálicas . La reacción proporciona los ésteres metílicos de aminoácidos deseados con un excelente rendimiento .
Cianuro de acilo enmascarado
El this compound también se conoce como Ac-MAC (Cianuro de acilo enmascarado) . En este papel, sufre adiciones nucleofílicas a iminas . Esta propiedad lo convierte en una herramienta valiosa en varios procesos de síntesis química .
Ciencia de materiales
Las propiedades únicas del this compound lo convierten en un compuesto útil en el campo de la ciencia de los materiales . Su capacidad para participar en diversas reacciones se puede aprovechar para crear nuevos materiales con las propiedades deseadas .
Cromatografía
En el campo de la cromatografía, el this compound podría utilizarse potencialmente como reactivo debido a sus propiedades químicas únicas . Sin embargo, se necesita más investigación en esta área para comprender completamente sus posibles aplicaciones .
Química analítica
El this compound también podría encontrar aplicaciones en química analítica . Su reactividad única podría utilizarse en el desarrollo de nuevos métodos analíticos .
Química covalente dinámica
El this compound podría utilizarse potencialmente en química covalente dinámica (DCC), un campo de investigación que trata un sistema molecular constituido a través del intercambio reversible de componentes mediante la repetición de la escisión del enlace químico y la formación de enlaces covalentes . Sin embargo, se necesita más investigación en esta área para comprender completamente sus posibles aplicaciones .
Mecanismo De Acción
Target of Action
Dicyanomethyl acetate primarily targets N-methylaldimines . It acts as a nucleophile, which is a species that donates an electron pair to an electrophile to form a chemical bond in a reaction .
Mode of Action
The compound interacts with its targets through a nucleophilic addition reaction . This reaction involves the addition of a nucleophile, in this case, dicyanomethyl acetate, to N-methylaldimines . The reaction occurs without the need for acid or metal species .
Biochemical Pathways
It’s known that the compound plays a role inDynamic Covalent Chemistry (DCC) . DCC involves the formation and scission of covalent bonds, allowing for the rearrangement of chemical structures . Dicyanomethyl acetate, as a carbon-centered radical, participates in DCC through reversible dimerization and dissociation processes .
Result of Action
The primary result of dicyanomethyl acetate’s action is the production of alpha-(N-methyl-N-acetyl)amino acid methyl esters . These compounds are generated in excellent yield through the nucleophilic addition reaction .
Action Environment
The environment can influence the action, efficacy, and stability of dicyanomethyl acetate. For instance, the compound’s effectiveness in DCC is influenced by the presence of stable radicals . Moreover, dicyanomethyl-substituted aromatic compounds have been reported to exhibit self-healing properties, suggesting that the compound’s action may be influenced by environmental factors .
Safety and Hazards
Direcciones Futuras
The dicyanomethyl radical is a commonly used carbon-centered radical in dynamic covalent chemistry . Future research directions may involve the exploration of dicyanomethyl-substituted aromatic compounds with self-healing properties due to their effective reversible dimerization and dissociation process .
Análisis Bioquímico
Biochemical Properties
Dicyanomethyl acetate plays a significant role in biochemical reactions, particularly in nucleophilic additions to imines, leading to the formation of α-(N-methyl-N-acetyl)amino acid methyl esters . It interacts with various enzymes and proteins, facilitating these reactions. The compound’s interaction with biomolecules is characterized by its ability to undergo reversible covalent bond formation and scission, making it a valuable tool in dynamic covalent chemistry .
Cellular Effects
Dicyanomethyl acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the contractility of cardiac myocytes by inhibiting systolic function and increasing cell relaxation . Additionally, the compound’s impact on cellular signaling pathways involves modulation of synaptic efficacy and neuronal excitability .
Molecular Mechanism
At the molecular level, dicyanomethyl acetate exerts its effects through dynamic covalent chemistry involving carbon-centered radicals. The dicyanomethyl radical is known for its reversible dimerization and dissociation, which plays a crucial role in its biochemical activity . This reversible interaction allows the compound to participate in various biochemical processes, including enzyme inhibition and activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dicyanomethyl acetate change over time due to its stability and degradation properties. The compound’s dynamic covalent bonds allow it to undergo reversible oligomerization and dissociation, which can be influenced by external stimuli such as temperature and light . Long-term studies have shown that dicyanomethyl acetate maintains its biochemical activity over extended periods, making it a reliable reagent for various experiments .
Dosage Effects in Animal Models
The effects of dicyanomethyl acetate vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits minimal toxicity and adverse effects, while higher doses can lead to significant changes in cellular function and potential toxicity . It is essential to determine the appropriate dosage to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
Dicyanomethyl acetate is involved in several metabolic pathways, including the synthesis of acetyl-CoA from acetate by acetyl-CoA synthetase . This process is crucial for energy production, lipid synthesis, and protein acetylation. The compound’s interaction with enzymes such as pyruvate dehydrogenase and ATP-citrate lyase further highlights its role in central carbon metabolism .
Transport and Distribution
Within cells and tissues, dicyanomethyl acetate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport proteins .
Subcellular Localization
Dicyanomethyl acetate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and mitochondria, where it exerts its biochemical effects . This localization is essential for its role in cellular metabolism and signaling pathways.
Propiedades
IUPAC Name |
dicyanomethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c1-4(8)9-5(2-6)3-7/h5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMFSJJUOHLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288998 | |
| Record name | dicyanomethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-70-3 | |
| Record name | NSC58506 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dicyanomethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6625-70-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















